molecular formula C11H10N2O2S B1390901 2-m-Tolylaminothiazole-4-carboxylic acid CAS No. 165682-77-9

2-m-Tolylaminothiazole-4-carboxylic acid

Cat. No.: B1390901
CAS No.: 165682-77-9
M. Wt: 234.28 g/mol
InChI Key: FVHFQAHOEOAARQ-UHFFFAOYSA-N
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Description

2-m-Tolylaminothiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the amino group at the second position of the thiazole ring, and a carboxylic acid group at the fourth position

Biochemical Analysis

Biochemical Properties

2-m-Tolylaminothiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function. It is important to identify the threshold doses that produce therapeutic effects without causing toxicity. High doses of this compound can result in adverse effects, including toxicity and damage to tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the flux of metabolites and the levels of specific metabolites within cells. These interactions can lead to changes in the overall metabolic state of cells, affecting their function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. The distribution of this compound within tissues can affect its overall effectiveness and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-m-Tolylaminothiazole-4-carboxylic acid typically involves the condensation of 2-aminothiazole with m-tolyl isocyanate, followed by hydrolysis. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-m-Tolylaminothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-m-Tolylaminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-carboxylic acid: A simpler analog without the tolyl group.

    2-Phenylaminothiazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a tolyl group.

    2-(4-Methylphenyl)aminothiazole-4-carboxylic acid: Another analog with a different substitution pattern on the phenyl ring.

Uniqueness

2-m-Tolylaminothiazole-4-carboxylic acid is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups in this compound can lead to unique electronic properties, making it valuable in material science applications.

Properties

IUPAC Name

2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-3-2-4-8(5-7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHFQAHOEOAARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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